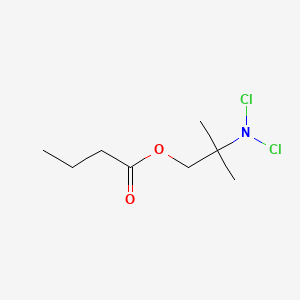
1H-1,4-Diazepine-5,7(2H,6H)-dione, 1,4-dibenzoyl-6,6-diethyldihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-1,4-Diazepine-5,7(2H,6H)-dione, 1,4-dibenzoyl-6,6-diethyldihydro- is a complex organic compound that belongs to the diazepine family These compounds are characterized by a seven-membered ring containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,4-Diazepine-5,7(2H,6H)-dione, 1,4-dibenzoyl-6,6-diethyldihydro- typically involves multi-step organic reactions. Common starting materials might include benzoyl chloride, ethylamine, and other reagents that facilitate the formation of the diazepine ring. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to produce the compound in bulk.
化学反応の分析
Types of Reactions
1H-1,4-Diazepine-5,7(2H,6H)-dione, 1,4-dibenzoyl-6,6-diethyldihydro- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the diazepine ring.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce alkyl or aryl groups.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a probe for studying biological processes involving diazepine derivatives.
Medicine: Potential therapeutic applications, such as in the development of new drugs targeting specific pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
1H-1,4-Diazepine-5,7(2H,6H)-dione: A simpler analog without the benzoyl and ethyl groups.
1,4-Dibenzoyl-1H-1,4-diazepine: Lacks the diethyl substitution.
6,6-Diethyl-1H-1,4-diazepine-5,7(2H,6H)-dione: Similar structure but without the benzoyl groups.
Uniqueness
The presence of both benzoyl and ethyl groups in 1H-1,4-Diazepine-5,7(2H,6H)-dione, 1,4-dibenzoyl-6,6-diethyldihydro- may confer unique chemical properties, such as increased stability, specific reactivity, or enhanced biological activity, distinguishing it from other similar compounds.
特性
CAS番号 |
61495-85-0 |
|---|---|
分子式 |
C23H24N2O4 |
分子量 |
392.4 g/mol |
IUPAC名 |
1,4-dibenzoyl-6,6-diethyl-1,4-diazepane-5,7-dione |
InChI |
InChI=1S/C23H24N2O4/c1-3-23(4-2)21(28)24(19(26)17-11-7-5-8-12-17)15-16-25(22(23)29)20(27)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 |
InChIキー |
GDIHFUOIWJJQKD-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(=O)N(CCN(C1=O)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


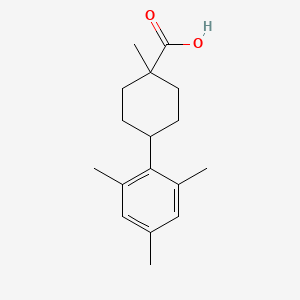

![Diethyl[4-(methanesulfonyl)-3-methylbuta-1,3-dien-1-yl]methylsilane](/img/structure/B14592543.png)
![1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[2-(trimethylsilyl)ethenyl]disiloxane](/img/structure/B14592546.png)
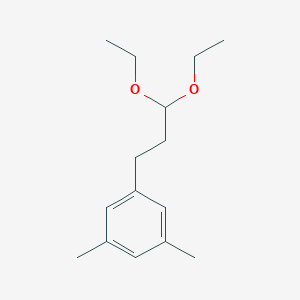
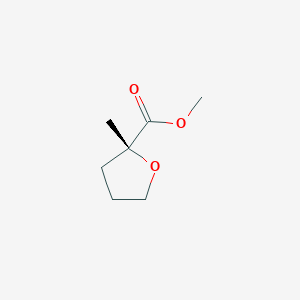
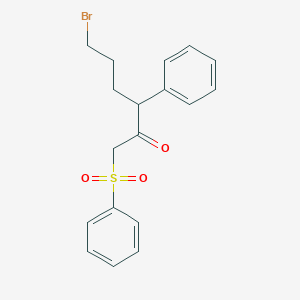
![2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-amine](/img/structure/B14592576.png)
![Benzyl [4-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-(propan-2-ylamino)butyl] phosphate](/img/structure/B14592584.png)
![7,7-Dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14592596.png)
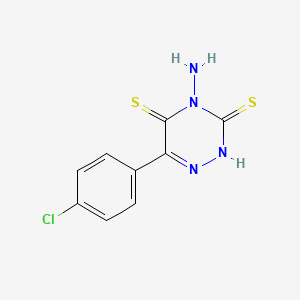
![2-[(2H-1,3,2-Benzoxathiastibol-2-yl)sulfanyl]phenol](/img/structure/B14592610.png)

